![molecular formula C22H23N3O2 B14239757 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid CAS No. 514221-81-9](/img/structure/B14239757.png)
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid is a compound known for its unique structural properties and applications in various scientific fields. This compound features a cyano group and two dimethylamino phenyl groups attached to a penta-2,4-dienoic acid backbone, making it a versatile molecule in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid typically involves a Knoevenagel condensation reaction. This reaction is carried out between m-phenylenediacetonitrile, p-phenylenediacetonitrile, and 4-(dimethylamino)cinnamaldehyde . The reaction conditions often include the use of a base such as piperidine or pyridine in a solvent like ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- 5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid
Uniqueness
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid is unique due to its dual dimethylamino phenyl groups, which enhance its electronic properties and make it a valuable compound in the development of advanced materials and sensors .
Eigenschaften
CAS-Nummer |
514221-81-9 |
|---|---|
Molekularformel |
C22H23N3O2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)19-10-5-16(6-11-19)21(14-9-18(15-23)22(26)27)17-7-12-20(13-8-17)25(3)4/h5-14H,1-4H3,(H,26,27) |
InChI-Schlüssel |
ALPIJNIZXQNJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
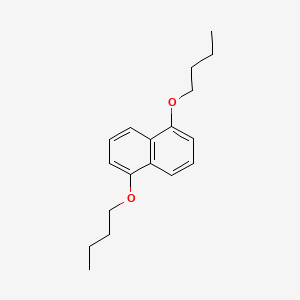
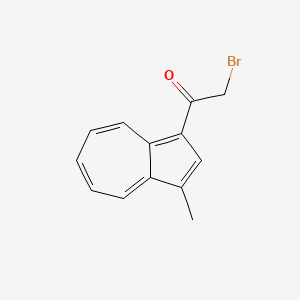
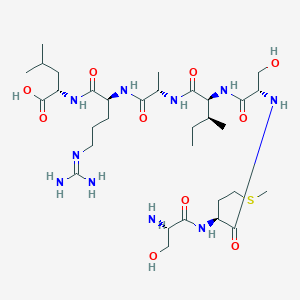
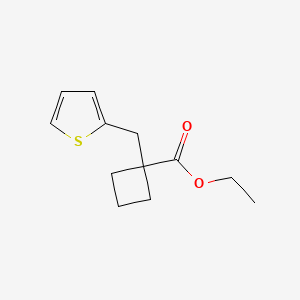
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
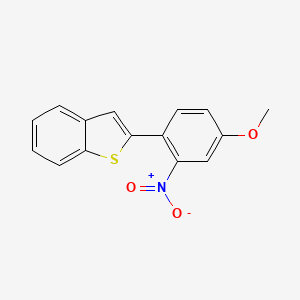
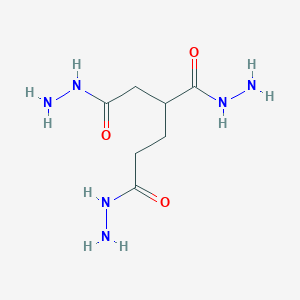
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
